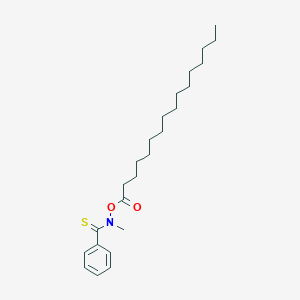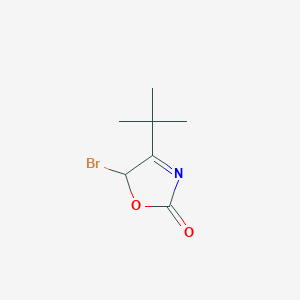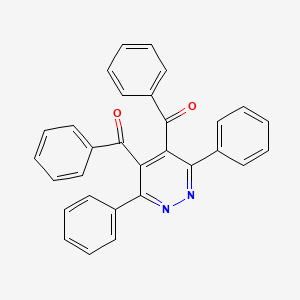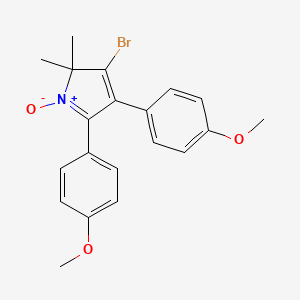
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate is an organic compound characterized by the presence of a dithiol ring and an ester functional group. This compound is notable for its unique structure, which includes a five-membered ring containing two sulfur atoms and a double bond, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate typically involves the reaction of a dithiol compound with an appropriate ester precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the dithiol ring to a single bond, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.
Applications De Recherche Scientifique
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiol ring can interact with thiol groups in proteins, potentially altering their function. The ester group can also participate in hydrolysis reactions, releasing active metabolites that contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl 2-(2H-1,3-dithiol-2-ylidene)-2-(propane-2-sulfonyl)acetate: This compound shares a similar dithiol ring structure but has different substituents, leading to distinct chemical properties and applications.
Bis(1,3-dithiol-2-ylidene) derivatives: These compounds also contain the dithiol ring and are used in various applications, including organic electronics.
Uniqueness
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
91665-38-2 |
|---|---|
Formule moléculaire |
C10H12O3S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
propyl 2-(1,3-dithiol-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C10H12O3S2/c1-3-4-13-9(12)8(7(2)11)10-14-5-6-15-10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ISBSGSXDOVAFQO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(=C1SC=CS1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)


![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)


![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
phosphane](/img/structure/B14374251.png)

